tert-Butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate
Overview
Description
“tert-Butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate” is a chemical compound with the molecular formula C16H22BrNO2Si1. It is used in various chemical reactions and has a molecular weight of 368.34 g/mol1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, there are related compounds that have been synthesized using metal-catalyzed reactions2. For instance, the synthesis of anti-depressant molecules via metal-catalyzed reactions has been reviewed2. The optimal α-arylation process involves the formation of lithium enolate using lithium dicyclohexyl amide2.Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate” is not explicitly mentioned in the search results. However, related compounds have been analyzed. For example, the compound “4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine” has an empirical formula of C13H18BrIN2OSi and a molecular weight of 453.193.Chemical Reactions Analysis
The specific chemical reactions involving “tert-Butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate” are not detailed in the search results. However, catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been reported4. This process allows for formal anti-Markovnikov alkene hydromethylation4.Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate” are not explicitly mentioned in the search results. However, the compound “4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine” is a solid and is hygroscopic3.Scientific Research Applications
Synthesis of Heteropolycycles and γ-Carbolines
Research demonstrates the utility of tert-Butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate in synthesizing annulated γ-carbolines and heteropolycycles through palladium-catalyzed intramolecular annulation processes. This approach facilitates the formation of gamma-carboline derivatives by converting N-substituted 2-bromo-1H-indole-3-carboxaldehydes to tert-butylimines, which undergo palladium-catalyzed intramolecular iminoannulation, yielding various gamma-carboline derivatives in good to excellent yields (Zhang & Larock, 2003).
Synthesis of Indoles and Anilines
The compound is also instrumental in synthesizing indoles and anilines, employing tert-butyl sulfinamide as an ammonia surrogate for the palladium-catalyzed amination of aryl bromides and aryl chlorides. This methodology allows for the preparation of indoles and anilines with sensitive functional groups, showcasing the flexibility and broad applicability of tert-Butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate in complex organic synthesis (Prakash et al., 2011).
Palladium-Catalyzed Arylation
Furthermore, tert-Butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate is employed in the palladium-catalyzed regiocontrolled α-arylation of trimethylsilyl enol ethers with aryl halides. This process highlights its role in facilitating efficient and selective arylation reactions, essential for the synthesis of diverse organic molecules with precise structural configurations (Iwama & Rawal, 2006).
Condensation Reactions
Additionally, tert-Butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate is key in developing novel condensation reactions of carboxylic acids with non-nucleophilic N-heterocycles and anilides, demonstrating its utility in the acylation of a wide range of non-nucleophilic nitrogen compounds. This showcases the compound's versatility in facilitating condensation reactions under mild conditions, enabling the synthesis of complex molecules with high functional group compatibility (Umehara, Ueda, & Tokuyama, 2016).
Safety And Hazards
The safety and hazards associated with “tert-Butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate” are not explicitly mentioned in the search results. However, the compound “4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine” is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed3.
Future Directions
The future directions for the use and study of “tert-Butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate” are not explicitly mentioned in the search results. However, the development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study2.
properties
IUPAC Name |
tert-butyl 4-bromo-2-trimethylsilylindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2Si/c1-16(2,3)20-15(19)18-13-9-7-8-12(17)11(13)10-14(18)21(4,5)6/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZKAEDILXXWKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C1[Si](C)(C)C)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501132655 | |
Record name | 1H-Indole-1-carboxylic acid, 4-bromo-2-(trimethylsilyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501132655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate | |
CAS RN |
1359828-81-1 | |
Record name | 1H-Indole-1-carboxylic acid, 4-bromo-2-(trimethylsilyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1359828-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-1-carboxylic acid, 4-bromo-2-(trimethylsilyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501132655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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